An In-depth Technical Guide to the Chemical and Physical Properties of 2-Isopropylfuran
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Isopropylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylfuran, a substituted furan derivative, is a heterocyclic aromatic compound with emerging interest in various scientific domains. Its structural motif is found in some natural products and its unique chemical properties make it a potential building block in organic synthesis and a subject of study in toxicology and metabolism. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-isopropylfuran, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-isopropylfuran is presented below. While some experimentally determined values are available, many are currently estimated based on computational models.
Table 1: General and Physical Properties of 2-Isopropylfuran
| Property | Value | Source |
| IUPAC Name | 2-isopropylfuran | PubChem[1] |
| Synonyms | 2-(1-Methylethyl)furan | PubChem[1] |
| CAS Number | 10599-59-4 | The Good Scents Company[2], PubChem[1] |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company[2] |
| Boiling Point | 84.00 to 85.00 °C (at 760.00 mm Hg) (estimated) | The Good Scents Company[2] |
| Melting Point | Not available | |
| Density | Not available | |
| Flash Point | 16.00 °F / -8.90 °C (Tag Closed Cup) (estimated) | The Good Scents Company[2] |
| Water Solubility | 425.5 mg/L at 25 °C (estimated) | The Good Scents Company[2] |
| logP (Octanol/Water) | 2.1 (Computed) | PubChem[1] |
Synthesis of 2-Isopropylfuran
Experimental Protocol: A Proposed Two-Step Synthesis
This protocol is based on established methods for the synthesis of analogous 2-acylfurans and their subsequent reduction.
Step 1: Friedel-Crafts Acylation of Furan with Isobutyryl Chloride
This step aims to produce 2-isobutyrylfuran. Furan is known to be sensitive to strong acids, which can cause polymerization. Therefore, milder Lewis acid catalysts and controlled reaction conditions are recommended.
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Materials:
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Furan (freshly distilled)
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Isobutyryl chloride
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Zinc chloride (ZnCl₂) or Tin(IV) chloride (SnCl₄) (as a mild Lewis acid catalyst)
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Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent
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Ice bath
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Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser, nitrogen inlet)
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Magnetic stirrer
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Procedure:
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In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve furan (1.0 equivalent) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (1.1 equivalents) in anhydrous DCM.
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To the stirred furan solution, add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
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Slowly add the isobutyryl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Quench the reaction by slowly adding ice-cold water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude 2-isobutyrylfuran by vacuum distillation.
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Step 2: Reduction of 2-Isobutyrylfuran to 2-Isopropylfuran
The Wolff-Kishner or Clemmensen reduction are standard methods for the reduction of ketones to alkanes.
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Method A: Wolff-Kishner Reduction
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Materials:
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2-Isobutyrylfuran
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Hydrazine hydrate
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Potassium hydroxide (KOH)
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Diethylene glycol or a similar high-boiling solvent
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Reflux condenser and heating mantle
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-
Procedure:
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To a round-bottom flask, add 2-isobutyrylfuran, diethylene glycol, and an excess of hydrazine hydrate.
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Heat the mixture to reflux for 1 hour.
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Add powdered KOH to the mixture and continue to heat, allowing the temperature to rise as water and excess hydrazine are distilled off.
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Reflux the mixture for an additional 3-4 hours.
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Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic extracts with water, dry over a suitable drying agent, and remove the solvent.
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Purify the resulting 2-isopropylfuran by distillation.
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-
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Method B: Clemmensen Reduction
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Materials:
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2-Isobutyrylfuran
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Amalgamated zinc (prepared from zinc granules and mercuric chloride)
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Concentrated hydrochloric acid
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Toluene
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Procedure:
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Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.
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In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.
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Add the 2-isobutyrylfuran to the mixture.
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Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reaction.
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After several hours of reflux, or when the reaction is complete, cool the mixture and separate the organic layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and then with a dilute solution of sodium bicarbonate.
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Dry the organic layer and remove the solvent to yield 2-isopropylfuran, which can be further purified by distillation.
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Spectroscopic Characterization
Detailed experimental spectra for 2-isopropylfuran are not widely published. However, based on the known spectral properties of furan and its derivatives, the following characteristic signals can be anticipated.
Table 2: Predicted Spectroscopic Data for 2-Isopropylfuran
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the three protons on the furan ring. The proton at C5 would likely be a doublet of doublets, the proton at C3 a doublet of doublets, and the proton at C4 a triplet-like multiplet. - A septet in the upfield region (δ 2.8-3.2 ppm) for the methine proton of the isopropyl group. - A doublet in the upfield region (δ 1.2-1.5 ppm) for the six equivalent methyl protons of the isopropyl group. |
| ¹³C NMR | - Four signals in the aromatic region (δ 105-160 ppm) for the carbon atoms of the furan ring, with the C2 carbon being the most downfield. - A signal for the methine carbon of the isopropyl group (δ 25-35 ppm). - A signal for the methyl carbons of the isopropyl group (δ 20-25 ppm). |
| FT-IR | - C-H stretching vibrations of the furan ring (~3100-3150 cm⁻¹). - C-H stretching vibrations of the isopropyl group (~2850-3000 cm⁻¹). - C=C stretching vibrations of the furan ring (~1500-1600 cm⁻¹). - C-O-C stretching vibrations of the furan ring (~1000-1100 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 110. - A prominent fragment ion at m/z = 95, corresponding to the loss of a methyl group ([M-15]⁺). - Other fragments resulting from the cleavage of the isopropyl group and rearrangement of the furan ring. |
Biological Activity and Metabolism
The biological activity of furan and its derivatives is an area of active research. The furan ring is a structural component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The substitutions on the furan ring, particularly at the 2- and 5-positions, are often crucial for its biological activity.[3]
The metabolism of furan and alkylfurans is of toxicological interest. Furan itself is known to be metabolized by cytochrome P450 enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dicarbonyl intermediate, cis-2-butene-1,4-dial.[5] This reactive metabolite can form adducts with cellular macromolecules, leading to toxicity. It is plausible that 2-isopropylfuran undergoes a similar metabolic activation pathway. The metabolism of 2-methylfuran, an analogue of 2-isopropylfuran, has been shown to proceed via oxidative ring opening to form a reactive intermediate.[5][6]
Conclusion
2-Isopropylfuran is a compound with a range of interesting, though not yet fully characterized, chemical and physical properties. While its synthesis can be approached through established organic chemistry methodologies, a detailed and optimized protocol remains to be published. The spectroscopic properties can be predicted with a reasonable degree of accuracy, but experimental verification is needed. The potential biological activity and metabolic fate of 2-isopropylfuran are inferred from studies on analogous furan derivatives, suggesting a role for cytochrome P450-mediated activation. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and toxicology.
References
- 1. 2-(1-Methylethyl)furan | C7H10O | CID 12200728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isopropyl furan, 10599-59-4 [thegoodscentscompany.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
